REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](N(CC)CC)[CH3:12].[CH2:18](OC(ON=C(C#N)C(N)=O)=O)[CH3:19]>O1CCCC1>[C:1]([O:10][CH2:18][CH3:19])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)ON=C(C(=O)N)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is treated as in Example A
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](N(CC)CC)[CH3:12].[CH2:18](OC(ON=C(C#N)C(N)=O)=O)[CH3:19]>O1CCCC1>[C:1]([O:10][CH2:18][CH3:19])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)ON=C(C(=O)N)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is treated as in Example A
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |